molecular formula C16H31NO B1594481 1-(Pyrrolidin-1-yl)dodecan-1-one CAS No. 70974-45-7

1-(Pyrrolidin-1-yl)dodecan-1-one

Cat. No. B1594481
CAS RN: 70974-45-7
M. Wt: 253.42 g/mol
InChI Key: UGVISXRNXOQBBY-UHFFFAOYSA-N
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Description

“1-(Pyrrolidin-1-yl)dodecan-1-one” is a chemical compound with the molecular formula C16H31NO . It is also known as 1-Dodecanoylpyrrolidine . The average mass of this compound is 253.423 Da and the monoisotopic mass is 253.240570 Da .


Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-1-yl)dodecan-1-one” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Derivatives

1-(Pyrrolidin-1-yl)dodecan-1-one and its derivatives play a significant role in the field of organic chemistry, particularly in the synthesis of complex organic compounds. Research by Kuznetsov, Mazhed, and Serova (2010) demonstrated the use of similar compounds in the synthesis of diazahomoadamantane derivatives, highlighting their importance in creating compounds with potential applications in various fields, including pharmaceuticals and materials science (Kuznetsov, Mazhed, & Serova, 2010).

Stability and Reactivity in Ionic Liquids

The stability and reactivity of pyrrolidine derivatives in various solvents are essential for their applications in syntheticchemistry. Carlos A. Velázquez et al. (2010) investigated the stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO) in different ionic liquids. Their findings indicated that PYRRO/NO was more stable in ionic liquids than in dimethylformamide (DMF), with reaction yields up to 52%, and that these ionic liquids could be recovered and reused in subsequent reactions (Velázquez et al., 2010).

Electrochemical Applications

F. Lallemand and colleagues (2007) explored the electrochemical synthesis and characterization of N-substituted polypyrrole derivatives, which included compounds similar to 1-(Pyrrolidin-1-yl)dodecan-1-one. Their research revealed that these compounds could be polymerized on electrodes and possess corrosion protection properties in neutral NaCl medium, indicating potential applications in protective coatings and electrochemical devices (Lallemand et al., 2007).

Catalysis and Organocatalysts

The role of pyrrolidine derivatives in catalysis was highlighted by Cui Yan-fang (2008), who studied a derivative of a chiral organocatalyst for asymmetric Michael addition reactions. This research underscores the importance of such compounds in facilitating chemical reactions with high yield and enantioselectivity, crucial for the synthesis of pharmaceuticals and fine chemicals (Yan-fang, 2008).

properties

IUPAC Name

1-pyrrolidin-1-yldodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-13-16(18)17-14-11-12-15-17/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVISXRNXOQBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289346
Record name 1-(pyrrolidin-1-yl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-yl)dodecan-1-one

CAS RN

70974-45-7
Record name NSC60381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(pyrrolidin-1-yl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Jampilek, K Brychtova - Medicinal research reviews, 2012 - Wiley Online Library
The development in the field of pharmaceutical dosage forms results in the discovery of additional highly sophisticated drug delivery systems that allow maintaining a constant level of …
Number of citations: 90 onlinelibrary.wiley.com
J Jampílek - … Methods in Penetration Enhancement: Modification of …, 2015 - Springer
Azone® (1-dodecylazacycloheptan-2-one or laurocapram) is one of the most known and the most studied chemical penetration enhancers. Azone® analogues were considered in …
Number of citations: 5 link.springer.com
W Wang, S Zhang, Q Yu, Y Lin, N Yang, W Han… - RSC …, 2017 - pubs.rsc.org
Hydrothermal liquefaction (HTL) is a promising method to convert wet microalgae into a petroleum-like biocrude. In this paper, we demonstrated the HTL of microalgae Spirulina over …
Number of citations: 15 pubs.rsc.org

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